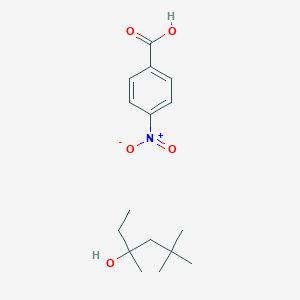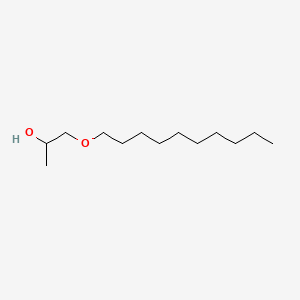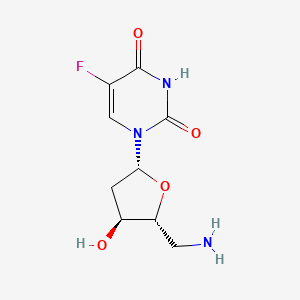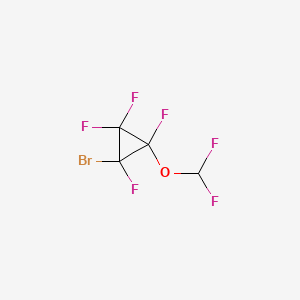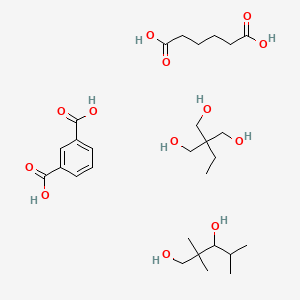
Benzene-1,3-dicarboxylic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;2,2,4-trimethylpentane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexanedioic acid and 2,2,4-trimethyl-1,3-pentanediol is a complex polymer compound. This polymer is synthesized through the polycondensation of the mentioned monomers, resulting in a material with unique properties suitable for various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polycondensation reaction of 1,3-benzenedicarboxylic acid with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexanedioic acid, and 2,2,4-trimethyl-1,3-pentanediol. The reaction typically occurs under high-temperature conditions, often in the presence of a catalyst to accelerate the process. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve the desired polymer properties.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors designed to handle high temperatures and pressures. The monomers are fed into the reactor in precise ratios, and the reaction is carefully monitored to ensure consistent polymer quality. The resulting polymer is then purified and processed into various forms, such as pellets or fibers, depending on its intended application.
Analyse Chemischer Reaktionen
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its physical and chemical properties.
Reduction: Reduction reactions can modify the polymer’s structure, potentially enhancing its performance in certain applications.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced with others to tailor its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction could yield alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the polymer structure.
Wissenschaftliche Forschungsanwendungen
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials with tailored properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Wirkmechanismus
The mechanism by which this polymer exerts its effects depends on its specific application. In general, the polymer interacts with other molecules through various intermolecular forces, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the polymer’s physical and chemical properties, making it suitable for specific applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar properties, commonly found in plastic bottles and textiles.
Polybutylene terephthalate (PBT): Another similar polymer used in engineering plastics and electrical components.
Polytrimethylene terephthalate (PTT): Known for its excellent mechanical properties and used in textiles and carpets.
Uniqueness
Compared to these similar compounds, the polymer offers unique properties due to the specific combination of monomers used in its synthesis. This results in a material with tailored mechanical, thermal, and chemical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
55012-14-1 |
|---|---|
Molekularformel |
C28H48O13 |
Molekulargewicht |
592.7 g/mol |
IUPAC-Name |
benzene-1,3-dicarboxylic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;2,2,4-trimethylpentane-1,3-diol |
InChI |
InChI=1S/C8H6O4.C8H18O2.C6H10O4.C6H14O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;1-6(2)7(10)8(3,4)5-9;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h1-4H,(H,9,10)(H,11,12);6-7,9-10H,5H2,1-4H3;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3 |
InChI-Schlüssel |
IYTDFWLBQRJPIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)CO.CC(C)C(C(C)(C)CO)O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O |
Verwandte CAS-Nummern |
55012-14-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-(2,4-dinitroanilino)ethyl] butanedioate](/img/structure/B14624276.png)
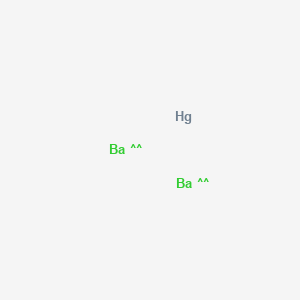
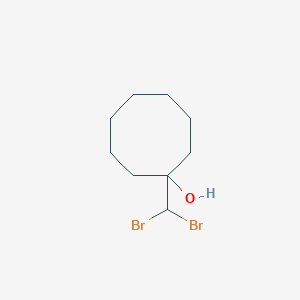
![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)
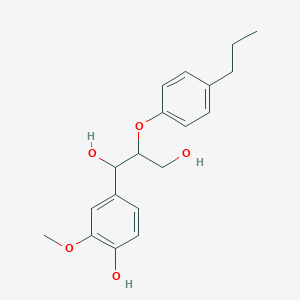

![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
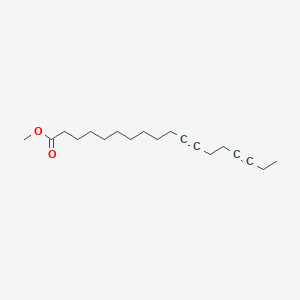
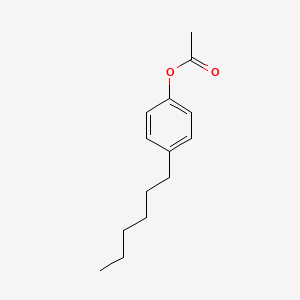
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)
